S-アセチル-PEG6-t-ブチルエステル

説明

“S-acetyl-PEG6-t-butyl ester” is a PEG linker containing a sulfur acetyl group and a t-butyl ester . The sulfur acetyl group can be deprotected to form a thiol group . The t-butyl ester can be removed under acidic conditions . The hydrophilic PEG linker increases the water solubility of compounds in aqueous media .

Molecular Structure Analysis

The molecular formula of “S-acetyl-PEG6-t-butyl ester” is C21H40O9S . It has a molecular weight of 468.6 g/mol . The structure contains a sulfur acetyl group and a t-butyl ester .Chemical Reactions Analysis

While specific chemical reactions involving “S-acetyl-PEG6-t-butyl ester” are not available, it’s known that the sulfur acetyl group can be deprotected to form a thiol group . The t-butyl ester can be removed under acidic conditions .Physical And Chemical Properties Analysis

“S-acetyl-PEG6-t-butyl ester” has a molecular weight of 468.6 g/mol . Its boiling point is predicted to be 522.5±50.0 °C , and its density is predicted to be 1.094±0.06 g/cm3 .科学的研究の応用

プロテオミクス研究

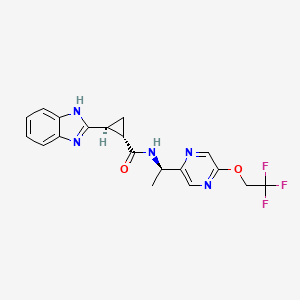

“S-アセチル-PEG6-t-ブチルエステル”は、プロテオミクス研究で使用されます {svg_1}. プロテオミクスは、タンパク質の構造と機能、特にそれらの大規模な研究です。この化合物は、タンパク質の相互作用、修飾、局在化を研究するために使用できます。

PEG化

この化合物は、硫黄アセチル基とt-ブチルエステルを含むPEGリンカーです {svg_2}. PEG化とは、ポリマーPEGの鎖を、通常はペプチド、タンパク質、抗体断片などの分子に付着させるプロセスで、多くの治療薬の安全性と有効性を向上させることができます。

チオール基の形成

“S-アセチル-PEG6-t-ブチルエステル”の硫黄アセチル基は、チオール基を形成するために脱保護することができます {svg_3}. チオール基は、ジスルフィド結合の形成において重要であり、ジスルフィド結合は一部のタンパク質の折り畳みと安定性に重要な役割を果たしています。

エステル加水分解

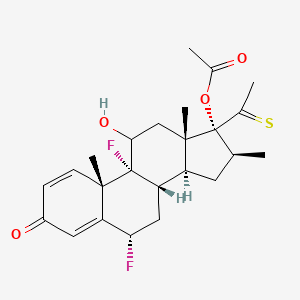

この化合物のt-ブチルエステルは、酸性条件下で除去できます {svg_4}. この特性は、エステル加水分解に関連する研究に使用でき、エステル加水分解は、薬物代謝とプロドラッグの活性化において一般的な反応です。

溶解性向上

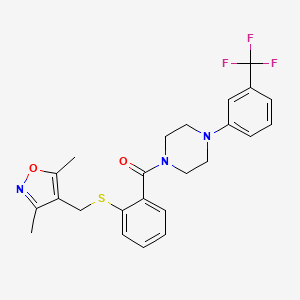

“S-アセチル-PEG6-t-ブチルエステル”の親水性PEGリンカーは、水性媒体中の化合物の水溶解性を向上させます {svg_5}. これは、特に薬物送達において有用であり、治療薬の溶解性を向上させることで、そのバイオアベイラビリティと有効性を高めることができます。

誘電特性研究

“S-アセチル-PEG6-t-ブチルエステル”などのエステル結合は、ポリマーの誘電特性への影響について研究されています {svg_6}. この研究は、誘電特性の制御が重要な高周波通信技術に特に関連しています。

作用機序

Target of Action

S-acetyl-PEG6-t-butyl ester, also known as S-acetyl-PEG6-Boc, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that transfer ubiquitin to the target proteins, marking them for degradation. The target proteins are the specific proteins that the PROTAC is designed to degrade.

Mode of Action

The mode of action of S-acetyl-PEG6-t-butyl ester involves the formation of a ternary complex with the E3 ubiquitin ligase and the target protein . This is facilitated by the two different ligands in the PROTAC that are connected by the PEG-based linker. One ligand binds to the E3 ubiquitin ligase and the other to the target protein. This brings the target protein in close proximity to the E3 ligase, allowing the transfer of ubiquitin to the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of S-acetyl-PEG6-t-butyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. When the target protein is ubiquitinated, it is recognized by the proteasome, a large protein complex that degrades the ubiquitinated protein into small peptides. This process regulates the levels of specific proteins within the cell, thereby controlling various cellular processes.

Pharmacokinetics

As a peg-based compound, it is expected to have good water solubility . This could potentially enhance its bioavailability, as water-soluble compounds are generally better absorbed and distributed within the body.

Result of Action

The result of the action of S-acetyl-PEG6-t-butyl ester is the selective degradation of the target protein . By reducing the levels of the target protein, the compound can modulate the cellular processes that the protein is involved in. The specific effects would depend on the function of the target protein.

生化学分析

Biochemical Properties

The sulfur acetyl group in S-acetyl-PEG6-t-butyl ester can be deprotected to form a thiol group . This thiol group can interact with various enzymes and proteins, forming disulfide bonds. The t-butyl ester can be removed under acidic conditions .

Cellular Effects

The hydrophilic PEG linker in S-acetyl-PEG6-t-butyl ester increases the water solubility of compounds in aqueous media . This can influence cell function by facilitating the transport and distribution of these compounds within cells.

Molecular Mechanism

S-acetyl-PEG6-t-butyl ester exerts its effects at the molecular level through its interactions with biomolecules. The thiol group formed after deprotection of the sulfur acetyl group can form disulfide bonds with cysteine residues in proteins, potentially influencing protein structure and function .

Transport and Distribution

The hydrophilic PEG linker in S-acetyl-PEG6-t-butyl ester can facilitate its transport and distribution within cells

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O9S/c1-19(22)31-18-17-29-16-15-28-14-13-27-12-11-26-10-9-25-8-7-24-6-5-20(23)30-21(2,3)4/h5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWMBKVRIKGHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401130151 | |

| Record name | 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1818294-39-1 | |

| Record name | 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)

![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)

![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B610592.png)

![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)